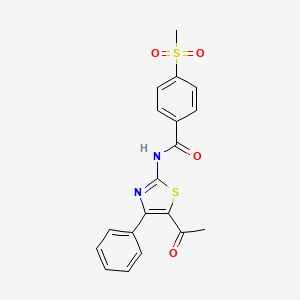

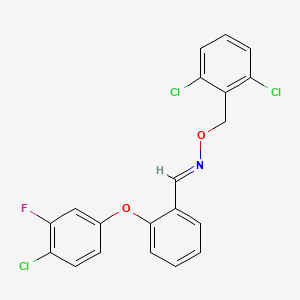

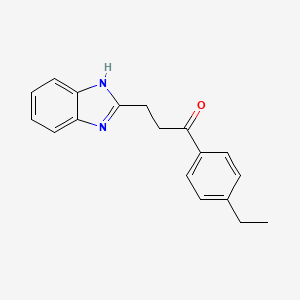

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as APB, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. APB is a thiazole-based compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Aplicaciones Científicas De Investigación

Theoretical and Computational Chemistry Applications

A study conducted by Fahim and Ismael (2021) utilized computational calculations and molecular docking to investigate the reactivity and potential antimalarial activity of sulfonamide derivatives, including structures related to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide. This research demonstrated the compound's involvement in forming various derivatives with significant antimalarial activity, highlighting its utility in theoretical chemistry applications and drug discovery processes (Fahim & Ismael, 2021).

Organic Synthesis and Chemical Reactivity

Xia et al. (2016) explored the remote sulfonylation of aminoquinolines, resulting in the creation of benzamide derivatives, showcasing the compound's role in the development of novel organic synthesis methods. This process emphasizes environmentally friendly byproducts and introduces a less odorous and more sustainable approach to sulfonylation (Xia et al., 2016).

Prodrug Development

Larsen, Bundgaard, and Lee (1988) investigated the potential of N-methylsulfonamides, closely related to the compound of interest, as prodrugs for sulfonamide groups found in therapeutic agents. Their study provides insight into the chemical modifications that can enhance drug properties such as solubility and bioavailability, indicating the compound's relevance in prodrug formulation and development (Larsen, Bundgaard, & Lee, 1988).

Electrophysiological and Antiarhythmic Research

Research by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted benzamide and sulfonamide derivatives, including those structurally similar to N-(5-acetyl-4-phenylthiazol-2-yl)-4-(methylsulfonyl)benzamide, underscores the compound's potential in developing new class III antiarrhythmic agents. This study illustrates the importance of chemical derivatives in understanding and modulating cardiac electrophysiological responses (Morgan et al., 1990).

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-6-4-3-5-7-13)20-19(26-17)21-18(23)14-8-10-15(11-9-14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWCFNCBYVVONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

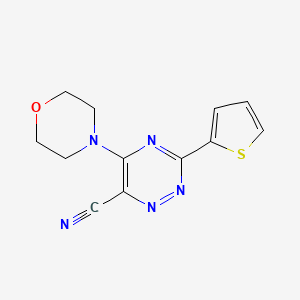

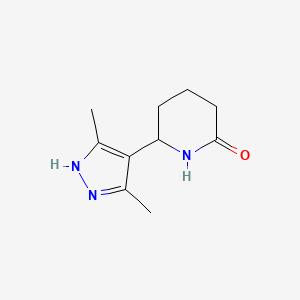

![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2977171.png)

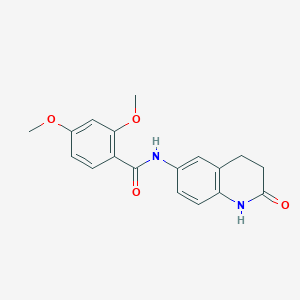

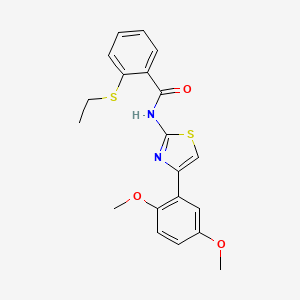

![3,5-Dimethyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2977174.png)

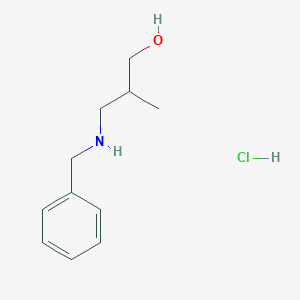

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2977182.png)